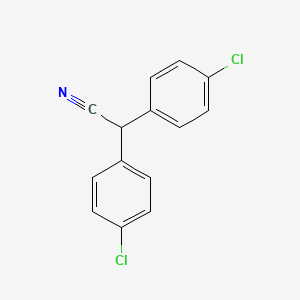

2,2-bis(4-chlorophenyl)acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-bis(4-chlorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2N/c15-12-5-1-10(2-6-12)14(9-17)11-3-7-13(16)8-4-11/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOWHYJUXPOOLJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175144 | |

| Record name | p,p'-Ddcn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20968-04-1 | |

| Record name | p,p'-Ddcn | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020968041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p,p'-Ddcn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties and Synthesis of Diarylacetonitriles, with a focus on 2,2-bis(4-chlorophenyl)acetonitrile

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical properties of 2,2-bis(4-chlorophenyl)acetonitrile. Due to the limited availability of experimental data for this specific compound, this guide also includes comprehensive information on the closely related and well-characterized compound, diphenylacetonitrile, to serve as a valuable reference for experimental design and interpretation.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound. For comparative purposes, the corresponding properties of diphenylacetonitrile are also provided.

| Property | This compound | Diphenylacetonitrile (Analogue) |

| Molecular Formula | C₁₄H₉Cl₂N[1][2][3][4][5] | C₁₄H₁₁N[6] |

| Molecular Weight | 262.13 g/mol [1][2] | 193.24 g/mol [6][7] |

| Melting Point | Data not available | 71-73 °C[6][8] |

| Boiling Point | Data not available | 181 °C at 12 mmHg[6][8][9] |

| Density | Data not available | 1.1061 g/cm³ (estimated)[6] |

| Solubility | Data not available | Soluble in ethanol and ether.[9] |

| Calculated XLogP3 | 4.7[3][5] | 3.2 |

| Appearance | Data not available | White to creamy or faint yellow crystalline powder.[8][9] |

| CAS Number | 20968-04-1[1][2][3][4][5] | 86-29-3[6] |

Experimental Protocols: Synthesis of Diarylacetonitriles

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, the synthesis of diarylacetonitriles is a well-established area of organic chemistry. The following protocol for the synthesis of diphenylacetonitrile via a Friedel-Crafts reaction is provided as a representative and reliable method.[10][11] This two-step process involves the initial bromination of benzyl cyanide, followed by the alkylation of benzene.

Step A: Synthesis of α-Bromo-α-phenylacetonitrile

Materials:

-

Benzyl cyanide (117 g, 1 mole)

-

Bromine (176 g, 1.1 moles)

Procedure:

-

In a well-ventilated fume hood, equip a dry 500-mL three-necked round-bottom flask with a sealed stirrer, an air condenser, and a dropping funnel fitted with a thermometer.

-

Charge the flask with benzyl cyanide.

-

Heat the flask in a suitable bath to maintain an internal temperature of 105–110°C.

-

With vigorous stirring, add bromine dropwise from the dropping funnel over a period of 1 hour, ensuring the temperature remains within the specified range.

-

After the addition is complete, continue to heat and stir the mixture for an additional 15 minutes, by which time the evolution of hydrogen bromide should have significantly subsided. The resulting solution of α-bromo-α-phenylacetonitrile is used directly in the next step.

Step B: Synthesis of Diphenylacetonitrile

Materials:

-

α-Bromo-α-phenylacetonitrile solution (from Step A)

-

Dry benzene (368 g, 4.7 moles)

-

Anhydrous aluminum chloride, powdered (133.5 g, 1 mole)

-

Crushed ice

-

Concentrated hydrochloric acid

-

Ether

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Isopropyl alcohol

Procedure:

-

Set up a dry 2-L three-necked round-bottom flask with a sealed stirrer, a 500-mL dropping funnel, and a reflux condenser on a steam bath.

-

Add dry benzene and anhydrous aluminum chloride to the flask.

-

Heat the mixture to a vigorous reflux with stirring.

-

Add the α-bromo-α-phenylacetonitrile solution from Step A dropwise to the boiling benzene mixture over a period of 2 hours. The reaction is vigorous and should be controlled by the rate of addition.

-

After the addition is complete, continue to reflux the reaction mixture for an additional hour.

-

Cool the reaction mixture and pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the benzene layer. Extract the aqueous layer twice with 250 mL portions of ether.

-

Combine the benzene and ether extracts and wash successively with 500 mL of water, 250 mL of saturated sodium bicarbonate solution, and finally with 500 mL of water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvents by heating on a steam bath, followed by vacuum distillation to remove the last traces of benzene.

-

The crude product is then purified by vacuum distillation (boiling point 122–125°C at 1–2 mmHg) followed by recrystallization from isopropyl alcohol to yield pure, white crystals of diphenylacetonitrile.[10]

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis of diphenylacetonitrile as described in the experimental protocol.

References

- 1. Diphenylacetonitrile synthesis - chemicalbook [chemicalbook.com]

- 2. 20968-04-1|this compound|BLD Pharm [bldpharm.com]

- 3. a2bchem.com [a2bchem.com]

- 4. Page loading... [guidechem.com]

- 5. p,p'-DDCN | C14H9Cl2N | CID 8806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Diphenylacetonitrile - Wikipedia [en.wikipedia.org]

- 7. Diphenylacetonitrile | C14H11N | CID 6837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Diphenylacetonitrile | 86-29-3 [chemicalbook.com]

- 9. Diphenylacetonitrile CAS 86-29-3 DPAN - Buy Diphenylacetonitrile, CAS 86-29-3, DPAN Product on Boss Chemical [bosschemical.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. benchchem.com [benchchem.com]

2,2-bis(4-chlorophenyl)acetonitrile CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-bis(4-chlorophenyl)acetonitrile, also known by its synonyms bis(p-chlorophenyl)acetonitrile and p,p'-DDCN, is an organochlorine compound with the CAS number 20968-04-1 . This document provides a comprehensive overview of its chemical properties, and its known context within the metabolic pathways of the pesticide dichlorodiphenyltrichloroethane (DDT). Due to its status as a less-studied metabolite, publicly available information on its synthesis, detailed experimental protocols, and direct biological activity is limited. This guide synthesizes the available data and provides a framework for understanding this compound.

Chemical and Physical Data

| Property | Value | Reference |

| CAS Number | 20968-04-1 | |

| Molecular Formula | C₁₄H₉Cl₂N | |

| Molecular Weight | 262.14 g/mol | |

| Synonyms | bis(p-chlorophenyl)acetonitrile, p,p'-DDCN |

Biological Relevance: A Metabolite of p,p'-DDT

The primary significance of this compound in the scientific literature is its identification as a metabolite of the well-known organochlorine pesticide, p,p'-DDT. The metabolism of p,p'-DDT is a complex process that leads to a variety of degradation products, with p,p'-DDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene) and p,p'-DDD (1,1-dichloro-2,2-bis(p-chlorophenyl)ethane) being the most extensively studied metabolites.[1][2]

The metabolic conversion of p,p'-DDT is primarily initiated by cytochrome P450 enzymes.[1][3] The major pathways involve reductive dechlorination to p,p'-DDD and dehydrochlorination to p,p'-DDE.[1][3] While the precise enzymatic pathway leading to the formation of the nitrile derivative, p,p'-DDCN, is not well-documented in the available literature, it represents a potential, less-common biotransformation route.

Below is a diagram illustrating the established metabolic pathways of p,p'-DDT, providing a context for where the formation of this compound might occur.

Synthesis and Experimental Protocols

For the synthesis of the mono-substituted analogue, (4-chlorophenyl)acetonitrile, established protocols exist. One common method is the reaction of p-chlorobenzyl chloride with sodium cyanide.[5] A detailed procedure for a similar compound, p-methoxyphenylacetonitrile, involves the reaction of the corresponding anisyl chloride with sodium cyanide in anhydrous acetone, a method that has been successfully applied to the preparation of p-chlorophenylacetonitrile.[6]

Hypothetical Synthetic Workflow

Based on general synthetic strategies for related compounds, a possible approach to the synthesis of this compound could involve a multi-step process. The following diagram illustrates a logical, albeit hypothetical, workflow for its preparation.

Toxicological Information

There is a lack of specific toxicological data for this compound in the public domain. The toxicity of its parent compound, p,p'-DDT, and its major metabolites are well-documented. For instance, p,p'-DDE is known to be a potent androgen receptor antagonist.[7] Given that p,p'-DDCN is a metabolite, it is plausible that it may exhibit biological activity, but further research is required to establish its toxicological profile.

Conclusion

This compound (CAS 20968-04-1) is a di-chlorinated derivative of phenylacetonitrile, primarily known as a metabolite of the pesticide p,p'-DDT. While its basic chemical identity is established, there is a significant lack of detailed information regarding its synthesis, physicochemical properties, specific metabolic pathways of formation, and toxicological effects. The information provided in this guide is based on the available scientific literature and is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development. Further investigation is necessary to fully characterize this compound and its biological significance.

References

- 1. Reductive metabolism of p,p'-DDT and o,p'-DDT by rat liver cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Mechanistic and Other Relevant Data - DDT, Lindane, and 2,4-D - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 4-Chlorophenylacetonitrile - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Developmental toxicity of p,p'-dichlorodiphenyltrichloroethane, 2,4,6-trinitrotoluene, their metabolites, and benzo[a]pyrene in Xenopus laevis embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2-bis(4-chlorophenyl)acetonitrile

IUPAC Name: 2,2-bis(4-chlorophenyl)acetonitrile

This technical guide provides a comprehensive overview of this compound, a significant intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and spectral data.

Chemical and Physical Properties

This compound, also known as p,p'-DDCN, is a derivative of acetonitrile featuring two 4-chlorophenyl substituents on the alpha-carbon.[2] Its chemical structure and properties are summarized below.

| Property | Value | Reference |

| CAS Number | 20968-04-1 | [3][4][5][6] |

| Molecular Formula | C₁₄H₉Cl₂N | [2][3][6] |

| Molecular Weight | 262.13 g/mol | [2][3] |

| Density | 1.288 g/cm³ | [7] |

| Boiling Point | 379.7 °C at 760 mmHg | [7] |

| Flash Point | 155.9 °C | [7] |

| Refractive Index | 1.603 | [7] |

| Topological Polar Surface Area (TPSA) | 23.79 Ų | [7] |

| logP | 4.64888 | [7] |

Note: Some of the listed physicochemical properties are computed values.

For comparison, the related monosubstituted compound, (4-chlorophenyl)acetonitrile (CAS No: 140-53-4), is a solid with a melting point of 25-28 °C and a boiling point of 265-267 °C.[8][9] It is soluble in acetone and ethanol.

Synthesis

A plausible synthetic route for this compound can be adapted from established methods for the preparation of related diphenylacetonitrile derivatives.[10] One such method involves the condensation of a phenylacetonitrile derivative with a substituted phenyl ester in the presence of a strong base.

Experimental Protocol: Synthesis of a Diphenylacetonitrile Derivative

The following protocol for the synthesis of α-(4-chlorophenyl)-γ-phenylacetoacetonitrile provides a foundational methodology that could be adapted for the synthesis of this compound.[10]

Materials:

-

Sodium

-

Absolute Ethanol

-

4-chlorophenylacetonitrile

-

Ethyl phenylacetate (or a suitable 4-chlorophenylacetate for the target molecule)

-

Diethyl ether

-

10% Hydrochloric acid

-

10% Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Methanol (for recrystallization)

-

Darco G-60 (activated carbon)

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked flask equipped with a stirrer, condenser, and dropping funnel, a solution of sodium in absolute ethanol is prepared.[10]

-

Condensation Reaction: While refluxing the sodium ethoxide solution with stirring, a mixture of 4-chlorophenylacetonitrile and an equimolar amount of a suitable 4-chlorophenylacetate ester is added dropwise over a period of one hour. The resulting solution is then refluxed for an additional three hours.[10]

-

Work-up: After cooling, the reaction mixture is poured into cold water. The aqueous alkaline mixture is extracted with diethyl ether to remove any unreacted starting materials. The aqueous layer is then acidified with cold 10% hydrochloric acid and extracted with diethyl ether.[10]

-

Purification: The combined ether extracts are washed sequentially with water and 10% sodium bicarbonate solution. The organic phase is dried over anhydrous sodium sulfate, filtered, and the ether is removed by distillation.[10]

-

Recrystallization: The crude product can be further purified by recrystallization from methanol or aqueous methanol to yield the purified diphenylacetonitrile derivative.[10]

Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Spectral Data

For comparative purposes, the infrared spectrum of (4-chlorophenyl)acetonitrile shows characteristic nitrile stretching vibrations.[11]

Biological Activity and Toxicity

Detailed toxicological data for this compound is not widely available. However, it is known to be a metabolite of the pesticide DDT and has been studied in the context of its potential dioxin-like activities and endocrine effects.[12]

The related compound, (4-chlorophenyl)acetonitrile, is classified as toxic.[8] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[13] The acute oral LD50 in rats is 50 mg/kg, and the intraperitoneal LD50 in mice is 27 mg/kg.[8]

Applications

This compound serves as a key intermediate in the synthesis of a variety of organic molecules.[1] Its applications are primarily in the development of new pharmaceuticals and agrochemicals, where the diphenylacetonitrile scaffold is a common structural motif.[1]

Disclaimer: This document is intended for informational purposes for a technical audience. The synthesis and handling of the described chemical should only be performed by qualified professionals in a properly equipped laboratory setting, with all necessary safety precautions in place.

References

- 1. innopeptichem.com [innopeptichem.com]

- 2. p,p'-DDCN | C14H9Cl2N | CID 8806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 20968-04-1|this compound|BLD Pharm [bldpharm.com]

- 4. 20968-04-1 | this compound | Aryls | Ambeed.com [ambeed.com]

- 5. 20968-04-1 CAS|双(对-氯苯基)乙腈|生产厂家|价格信息 [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. Page loading... [guidechem.com]

- 8. 4-Chlorophenylacetonitrile - Wikipedia [en.wikipedia.org]

- 9. (4-Chlorophenyl)acetonitrile 96 140-53-4 [sigmaaldrich.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Benzeneacetonitrile, 4-chloro- [webbook.nist.gov]

- 12. a2bchem.com [a2bchem.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Synthesis and Discovery of 2,2-bis(4-chlorophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, discovery, and chemical properties of 2,2-bis(4-chlorophenyl)acetonitrile, a diarylacetonitrile derivative with structural similarities to the insecticide DDT. This document details a feasible synthetic pathway, including a thorough experimental protocol for its precursor, (4-chlorophenyl)acetonitrile, and an adapted methodology for the target compound. Key physical and spectral data are presented in a structured format for clarity and comparative analysis. Furthermore, the historical context of its discovery as a DDT analog is explored. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a chlorinated organic compound featuring a diarylmethane framework with a nitrile functional group. Its structural resemblance to dichlorodiphenyltrichloroethane (DDT) places it within a class of compounds that have been of historical interest for their potential biological activities. The synthesis of such diarylacetonitriles is a key area of study in organic chemistry due to their utility as intermediates in the preparation of various pharmaceuticals and agrochemicals.

This guide outlines the discovery of this compound in the context of DDT analog research and provides a detailed account of its synthesis.

Discovery and Historical Context

The discovery of this compound is rooted in the extensive research surrounding the insecticide DDT and its analogs. First synthesized in 1874, the insecticidal properties of DDT were not discovered until 1939 by Paul Müller.[1][2] This discovery led to widespread use of DDT in agriculture and disease vector control.[3][4] The success of DDT prompted the synthesis and investigation of numerous structural analogs to understand structure-activity relationships and develop new pesticides. This compound emerged from this line of research as a derivative where the trichloromethyl group of DDT is replaced by a nitrile group.

Chemical Synthesis

The synthesis of this compound can be achieved through a two-step process. The first step involves the preparation of the precursor, (4-chlorophenyl)acetonitrile, followed by a base-catalyzed reaction with 4-chlorobenzyl chloride.

Synthesis of (4-chlorophenyl)acetonitrile

A common and efficient method for the synthesis of (4-chlorophenyl)acetonitrile is the nucleophilic substitution of 4-chlorobenzyl chloride with a cyanide salt. The use of a phase-transfer catalyst can enhance the reaction rate and yield.[5]

Experimental Protocol:

To a 2-liter multi-neck flask equipped with a reflux condenser, internal thermometer, and a dropping funnel, 196 g (4 mol) of sodium cyanide, 12.5 g (40 mmol) of tributylbenzylammonium chloride (as a phase-transfer catalyst), and 660 mL of water are added. The mixture is heated to 90 °C with stirring. At this temperature, 644 g (4 mol) of molten 4-chlorobenzyl chloride is added dropwise over a period of 1 hour. The reaction mixture is then stirred for an additional 2 hours at 90 °C. After cooling to approximately 35 °C, the organic phase is separated, washed with water, and purified by fractional distillation to yield (4-chlorophenyl)acetonitrile.[6]

Expected Yield: 552 g (91% of theory).[6]

Synthesis of this compound

The synthesis of the target compound involves the alkylation of (4-chlorophenyl)acetonitrile with 4-chlorobenzyl chloride in the presence of a strong base. The following protocol is adapted from a general method for the preparation of substituted diphenylacetoacetonitriles.[7]

Experimental Protocol:

In a 500-mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, a solution of sodium ethoxide is prepared by dissolving 11.5 g (0.5 g atom) of sodium in 150 mL of absolute ethanol. The solution is heated to reflux with stirring. A mixture of 75.8 g (0.5 mole) of (4-chlorophenyl)acetonitrile and 80.5 g (0.5 mole) of 4-chlorobenzyl chloride is then added dropwise over a period of 1 hour. The reaction mixture is refluxed for an additional 3 hours. After cooling, the mixture is poured into 600 mL of cold water. The aqueous mixture is extracted three times with 200-mL portions of diethyl ether. The combined organic extracts are washed sequentially with 100 mL of water, twice with 100 mL of 10% sodium bicarbonate solution, and finally with 100 mL of water. The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation. The crude product can be further purified by recrystallization from methanol or aqueous methanol.[7]

Data Presentation

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 20968-04-1 | [8] |

| Molecular Formula | C₁₄H₉Cl₂N | [8] |

| Molecular Weight | 262.13 g/mol | [8] |

Spectroscopic Data (Predicted and Representative)

While specific experimental spectra for this compound are not available in the cited literature, the expected spectral characteristics can be inferred from data for similar diarylacetonitriles and chlorinated aromatic compounds.[9]

¹H NMR Spectroscopy (Predicted):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3-7.5 | m | 8H | Aromatic protons |

| ~5.2 | s | 1H | Methine proton (-CH) |

| Solvent: CDCl₃, Reference: TMS |

¹³C NMR Spectroscopy (Predicted):

| Chemical Shift (δ) ppm | Assignment |

| ~135-138 | Quaternary aromatic carbons |

| ~129-131 | Aromatic CH |

| ~118 | Nitrile carbon (-CN) |

| ~45 | Methine carbon (-CH) |

| Solvent: CDCl₃ |

Infrared (IR) Spectroscopy (Predicted):

| Wavenumber (cm⁻¹) | Assignment |

| 3050-3100 | Aromatic C-H stretch |

| 2240-2250 | Nitrile (-C≡N) stretch |

| 1480-1600 | Aromatic C=C stretch |

| 1090-1100 | Ar-Cl stretch |

Mass Spectrometry (Predicted):

The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two chlorine atoms, with M+, M+2, and M+4 peaks in a ratio of approximately 9:6:1.[10]

| m/z | Interpretation |

| 261, 263, 265 | [M]⁺ (Molecular ion cluster) |

| 226, 228 | [M - Cl]⁺ |

| 191 | [M - 2Cl]⁺ |

| 165 | [M - C₇H₄Cl]⁺ or [M - C₆H₄Cl - CN]⁺ |

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

References

- 1. History of DDT & Theories of DDT mode of action | PPTX [slideshare.net]

- 2. DDT - Wikipedia [en.wikipedia.org]

- 3. DDT and Analogs | SU20 PHR7588 [u.osu.edu]

- 4. Global Status of DDT and Its Alternatives for Use in Vector Control to Prevent Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. 4-Chlorophenylacetonitrile - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 20968-04-1|this compound|BLD Pharm [bldpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Analysis of 2,2-bis(4-chlorophenyl)acetonitrile: A Technical Overview

This guide provides a detailed overview of the expected spectroscopic data for 2,2-bis(4-chlorophenyl)acetonitrile, catering to researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental spectra in public databases for this specific compound, this document presents predicted data based on the analysis of structurally similar compounds. The experimental protocols described are generalized standard procedures for these analytical techniques.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry for this compound.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.40 - 7.30 | Multiplet | 8H | Aromatic protons (ortho and meta to the acetonitrile group) |

| ~5.10 | Singlet | 1H | Methine proton (-CH(CN)-) |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~135 | Quaternary aromatic carbon attached to chlorine |

| ~130 | Aromatic CH |

| ~129 | Aromatic CH |

| ~128 | Quaternary aromatic carbon attached to the acetonitrile group |

| ~118 | Nitrile carbon (-CN) |

| ~45 | Methine carbon (-CH(CN)-) |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2250 | Medium | C≡N stretch |

| ~1600, 1490 | Strong | Aromatic C=C stretch |

| ~1100-1000 | Strong | C-Cl stretch |

| ~830 | Strong | para-disubstituted C-H bend |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 261/263/265 | High | [M]⁺˙ (Molecular ion with chlorine isotopes) |

| 226 | Medium | [M - Cl]⁺ |

| 151 | High | [C₈H₆ClN]⁺˙ (from cleavage) |

| 111 | High | [C₆H₄Cl]⁺ |

Experimental Workflow

The general workflow for the spectroscopic analysis of a compound like this compound is outlined below.

Caption: General workflow for spectroscopic analysis.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : For ¹H NMR, approximately 5-25 mg of the compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). For ¹³C NMR, a more concentrated solution of 20-100 mg is preferable. The solution is then filtered through a pipette with a cotton or glass wool plug into a clean NMR tube.

-

Data Acquisition : The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium signal of the solvent and shimmed to achieve homogeneity. For a standard ¹H NMR spectrum, data is typically acquired over 16 scans with a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans (e.g., 512 or more) is often necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced. For ¹H and ¹³C NMR in CDCl₃, the residual solvent peak (7.26 ppm for ¹H) or the solvent carbon peak (77.16 ppm for ¹³C) is often used as an internal reference.

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method) : A small amount of the solid sample is dissolved in a volatile solvent like dichloromethane or acetone. A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

-

Data Acquisition : A background spectrum of the clean salt plate is first recorded. The salt plate with the sample film is then placed in the sample holder of the IR spectrometer. The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The peaks are then identified and their wavenumbers recorded.

3. Mass Spectrometry (MS)

-

Sample Introduction and Ionization : For a solid sample, it can be introduced directly into the ionization source. In Electron Ionization (EI), the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺˙), which can then fragment.

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and their abundance is recorded. The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Solubility Profile of 2,2-bis(4-chlorophenyl)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2,2-bis(4-chlorophenyl)acetonitrile. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on predicted solubility in common laboratory solvents based on the compound's structure and provides a detailed experimental protocol for determining its solubility.

Predicted Solubility of this compound

The structure of this compound, with its two chlorophenyl rings, suggests it is a relatively non-polar molecule. The nitrile group introduces some polarity, but the overall character is dominated by the large non-polar surface area. Based on the principle of "like dissolves like," its solubility is expected to be higher in non-polar and moderately polar organic solvents and low in highly polar solvents like water.

For practical laboratory applications, a qualitative assessment of solubility is often the first step. The following table provides a predicted solubility profile in a range of common laboratory solvents.

| Solvent | Solvent Type | Predicted Solubility |

| Water | Highly Polar Protic | Insoluble |

| Methanol | Polar Protic | Sparingly Soluble to Soluble |

| Ethanol | Polar Protic | Sparingly Soluble to Soluble |

| Acetone | Polar Aprotic | Soluble |

| Dichloromethane | Non-polar | Soluble |

| Chloroform | Non-polar | Soluble |

| Diethyl Ether | Non-polar | Soluble |

| Toluene | Non-polar | Soluble |

| Hexane | Non-polar | Sparingly Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble |

Experimental Protocol for Determining Solubility

To obtain precise quantitative or qualitative solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a general procedure for determining the solubility of a solid organic compound in various solvents.[1][2][3][4]

Materials and Equipment

-

This compound (solid)

-

A selection of test solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer or magnetic stirrer

-

Analytical balance

-

Temperature-controlled environment (e.g., water bath)

Qualitative Solubility Determination

This method provides a rapid assessment of whether a compound is soluble, sparingly soluble, or insoluble in a particular solvent.

-

Sample Preparation : Accurately weigh approximately 25 mg of this compound and place it into a small test tube.[2]

-

Solvent Addition : Add 0.75 mL of the chosen solvent to the test tube in small portions.[2]

-

Mixing : After each addition, vigorously shake or vortex the test tube for at least 60 seconds to facilitate dissolution.[1]

-

Observation : Visually inspect the solution.

-

Soluble : The solid completely dissolves, leaving a clear solution.

-

Sparingly Soluble : A portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble : The solid does not appear to dissolve.

-

-

Record Results : Document the observations for each solvent tested.

Semi-Quantitative Solubility Determination

For a more detailed understanding, the solubility can be expressed in terms of concentration (e.g., mg/mL).

-

Saturated Solution Preparation : Add a known excess amount of this compound to a known volume of solvent in a vial.

-

Equilibration : Seal the vial and agitate it at a constant temperature for an extended period (e.g., 24 hours) to ensure the solution reaches saturation.

-

Phase Separation : Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the clear supernatant.

-

Quantification : Carefully remove a known volume of the supernatant and evaporate the solvent. Weigh the remaining solid residue.

-

Calculation : Calculate the solubility using the following formula:

-

Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of supernatant (mL))

-

Experimental Workflow Diagram

The following diagram illustrates the logical steps for determining the solubility of an organic compound.

Caption: A flowchart of the experimental procedure for determining the solubility of a solid compound.

References

In-Depth Technical Guide: 2,2-bis(4-chlorophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known synonyms and available data for the chemical compound 2,2-bis(4-chlorophenyl)acetonitrile. While comprehensive experimental data for this specific molecule is limited in publicly accessible literature, this document compiles the available information on its nomenclature and identifiers.

Known Synonyms and Identifiers

This compound is identified by the CAS Number 20968-04-1.[1] A comprehensive list of its known synonyms and alternative names is provided below.

| Synonym | Source |

| bis(p-chlorophenyl)acetonitrile | PubChem[1] |

| p,p'-DDCN | PubChem[1] |

| Benzeneacetonitrile, 4-chloro-α-(4-chlorophenyl)- | PubChem[1] |

| 2,2-bis(4-chlorophenyl)-acetonitrile | PubChem[1] |

| Bis(p-chlorophenyl)acetonitrile, 95% | PubChem[1] |

| Benzeneacetonitrile, 4-chloro-.alpha.-(4-chlorophenyl)- | PubChem[1] |

Quantitative Data

A thorough search of scientific databases and chemical supplier information did not yield specific, experimentally determined quantitative data such as melting point, boiling point, or solubility for this compound. Researchers are advised to perform their own analytical characterization to determine these physical properties.

Experimental Protocols

Logical Relationships of Identifiers

The following diagram illustrates the hierarchical relationship between the primary chemical name and its various identifiers.

Caption: Relationship between the primary name and identifiers for this compound.

References

Environmental Fate and Degradation of 2,2-bis(4-chlorophenyl)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the environmental fate and degradation of 2,2-bis(4-chlorophenyl)acetonitrile. Due to the limited direct experimental data available for this specific compound, this guide draws upon analogous data from structurally similar and extensively studied organochlorine pesticides, particularly dichlorodiphenyltrichloroethane (DDT). The document outlines potential abiotic and biotic degradation pathways, including hydrolysis, photolysis, and microbial degradation. Anticipated transformation products, based on the known metabolism of related compounds, are discussed. Furthermore, this guide details standardized experimental protocols for assessing the environmental persistence and degradation of such compounds in soil and water matrices. Analytical methodologies for the detection and quantification of the parent compound and its potential metabolites are also presented. This guide serves as a foundational resource for researchers initiating environmental risk assessments of this compound and similar chemical entities.

Introduction

This compound is a diarylacetonitrile compound, the environmental behavior of which has not been extensively documented in scientific literature. Its structural similarity to the persistent organic pollutant DDT suggests that it may exhibit comparable environmental persistence and degradation patterns. Understanding the environmental fate of this compound is critical for assessing its potential ecological impact. This guide synthesizes available information on analogous compounds to provide a predictive assessment of its environmental behavior and to outline the necessary experimental approaches for its definitive study.

Predicted Environmental Fate and Degradation Pathways

The environmental degradation of this compound is expected to proceed through a combination of abiotic and biotic processes. The primary pathways are predicted to be hydrolysis, photolysis, and microbial degradation.

Abiotic Degradation

2.1.1. Hydrolysis:

Hydrolysis of the nitrile group is a potential degradation pathway. Under environmental conditions, the nitrile functional group can hydrolyze to form a carboxylic acid. For this compound, this would likely result in the formation of 2,2-bis(4-chlorophenyl)acetic acid. The rate of hydrolysis is dependent on pH and temperature.[1]

2.1.2. Photolysis:

Photodegradation in the presence of sunlight is another anticipated abiotic pathway.[2] Organochlorine compounds can undergo photolytic degradation in the atmosphere and in surface waters.[2] For this compound, this could involve the cleavage of the carbon-chlorine bonds or transformation of the acetonitrile group. The rate and products of photolysis will depend on the wavelength of light, the presence of photosensitizers, and the environmental matrix.

Biotic Degradation

Microbial degradation is expected to be a significant route for the transformation of this compound in soil and sediment.[3] Drawing parallels with DDT, both aerobic and anaerobic degradation pathways are plausible.[2][3][4]

2.2.1. Aerobic Degradation:

Under aerobic conditions, microorganisms may hydroxylate the aromatic rings, leading to ring cleavage. It is also possible that the nitrile group is enzymatically hydrolyzed.

2.2.2. Anaerobic Degradation:

In anaerobic environments, reductive dechlorination is a common pathway for organochlorine pesticides.[5] For this compound, this could lead to the sequential removal of chlorine atoms from the phenyl rings. The degradation of DDT to DDD (dichlorodiphenyldichloroethane) under anaerobic conditions is a well-documented analogy.

The following diagram illustrates the potential degradation pathways of this compound.

Caption: Predicted degradation pathways for this compound.

Quantitative Data on Environmental Persistence

Table 1: Estimated Soil Half-Life (DT50)

| Compound | Soil Type | Temperature (°C) | Moisture | Estimated DT50 (days) | Reference |

| This compound | Loam | 25 | 60% WHC | Data not available | - |

| p,p'-DDT (for comparison) | Silt Loam | 20 | Field Capacity | 730 - 5475 | [2] |

WHC: Water Holding Capacity

Table 2: Estimated Aquatic Half-Life

| Compound | Water Type | Condition | Estimated Half-Life | Reference |

| This compound | Freshwater | Aerobic | Data not available | - |

| p,p'-DDT (for comparison) | River Water | - | 150 years (in aquatic environments) | [2] |

Experimental Protocols

To definitively determine the environmental fate of this compound, a series of standardized laboratory experiments are required. These protocols are designed to assess its degradation under controlled conditions that simulate various environmental compartments.

Soil Degradation Study

Objective: To determine the rate and pathway of aerobic and anaerobic degradation of this compound in soil.

Methodology:

-

Soil Collection and Preparation: Collect representative soil samples from a location with no prior history of contamination with the test substance. Sieve the soil (e.g., 2 mm mesh) to remove large debris and homogenize. Characterize the soil for properties such as pH, organic carbon content, texture, and microbial biomass.

-

Test Substance Application: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Apply the solution to the soil to achieve a final concentration relevant to potential environmental exposure. Allow the solvent to evaporate completely.

-

Incubation:

-

Aerobic: Transfer the treated soil to incubation vessels (e.g., biometer flasks). Adjust the soil moisture to a specified level (e.g., 50-60% of water holding capacity). Incubate in the dark at a constant temperature (e.g., 20-25°C). Maintain aerobic conditions by ensuring adequate air exchange.

-

Anaerobic: Transfer the treated soil to incubation vessels that can be sealed. Saturate the soil with deionized water and purge the headspace with an inert gas (e.g., nitrogen or argon) to establish anaerobic conditions. Incubate in the dark at a constant temperature.

-

-

Sampling and Analysis: At predetermined time intervals, collect soil subsamples from the incubation vessels. Extract the soil samples using an appropriate solvent system (e.g., acetonitrile/water mixture). Analyze the extracts for the concentration of the parent compound and potential transformation products using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with a suitable detector.[6][7][8]

-

Data Analysis: Calculate the dissipation half-life (DT50) of this compound under both aerobic and anaerobic conditions using appropriate kinetic models (e.g., first-order kinetics).[9] Identify and quantify major transformation products.

Aquatic Degradation Study (Hydrolysis and Photolysis)

Objective: To determine the rate of hydrolysis and photolysis of this compound in aqueous systems.

Methodology:

-

Hydrolysis:

-

Prepare sterile aqueous buffer solutions at different pH values representative of environmental conditions (e.g., pH 4, 7, and 9).

-

Add a known concentration of this compound to each buffer solution.

-

Incubate the solutions in the dark at a constant temperature.

-

At various time points, collect aliquots and analyze for the parent compound concentration.

-

Calculate the hydrolysis rate constant and half-life at each pH.

-

-

Photolysis:

-

Prepare an aqueous solution of this compound in sterile, purified water.

-

Expose the solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp).

-

Run a parallel control experiment in the dark.

-

At selected time intervals, sample the solutions and analyze for the parent compound and photoproducts.

-

Determine the photolysis rate constant and half-life.

-

The following diagram illustrates a general experimental workflow for assessing pesticide degradation.

Caption: General experimental workflow for pesticide degradation studies.

Conclusion

While direct data on the environmental fate and degradation of this compound is scarce, its structural analogy to DDT provides a strong basis for predicting its behavior. It is likely to be a persistent compound, subject to slow degradation through abiotic and biotic pathways. The primary transformation processes are expected to be hydrolysis of the nitrile group, photolytic degradation, and microbial metabolism, including reductive dechlorination under anaerobic conditions. To definitively characterize its environmental risk, rigorous experimental studies following the protocols outlined in this guide are essential. The findings from such studies will be crucial for informed regulatory decisions and for guiding the development of environmentally benign chemical alternatives.

References

- 1. 4-Chlorophenylacetonitrile - Wikipedia [en.wikipedia.org]

- 2. DDT - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Decomposition of DDT and its analogs by soil microflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analytical methods for Pesticide residue analysis | ALS Life Sciences | Europe [alsglobal.eu]

- 7. pubs.usgs.gov [pubs.usgs.gov]

- 8. [Study on the analytical method for organochlorine pesticide residue using gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. epa.gov [epa.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical reactions involving 2,2-bis(4-chlorophenyl)acetonitrile. While direct experimental literature on this specific compound is limited, its chemical behavior can be reliably inferred from its structural analogues, such as diphenylacetonitrile and other diarylacetonitriles. This document outlines the primary transformations—synthesis, hydrolysis, reduction, and alkylation—supported by detailed experimental protocols adapted from analogous systems.

Synthesis of this compound

The synthesis of this compound can be approached through methods analogous to the preparation of diphenylacetonitrile. A plausible and efficient method is the Friedel-Crafts alkylation of chlorobenzene with a suitable 4-chlorophenylacetonitrile derivative.

Reaction Scheme:

A potential synthetic route involves the reaction of 4-chlorophenylacetonitrile with a source of a second 4-chlorophenyl group, such as 4-chlorobenzyl chloride, in the presence of a strong base. Alternatively, a Friedel-Crafts approach using an activated 4-chlorophenylacetonitrile and chlorobenzene with a Lewis acid catalyst is a viable pathway.

Experimental Protocol: Synthesis via Condensation (Hypothetical)

This protocol is adapted from the synthesis of related diarylacetonitriles.

-

Materials:

-

4-chlorophenylacetonitrile

-

4-chlorobenzyl chloride

-

Sodium amide (NaNH₂) or other strong, non-nucleophilic base

-

Anhydrous liquid ammonia or a high-boiling aprotic solvent (e.g., DMF, DMSO)

-

Toluene

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend sodium amide in the chosen solvent.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of 4-chlorophenylacetonitrile in the same solvent via the dropping funnel. Stir the mixture at this temperature for 1-2 hours to ensure complete formation of the carbanion.

-

Add a solution of 4-chlorobenzyl chloride in the same solvent dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and cautiously quench with water or a saturated ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and add toluene.

-

Wash the organic layer sequentially with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Primary Chemical Reactions

The hydrolysis of the nitrile functionality to a carboxylic acid is a fundamental reaction of this compound. This transformation is particularly relevant as it represents a key step in the metabolic pathway of the pesticide DDT to its main urinary metabolite, DDA.[1][2] This reaction can be achieved under either acidic or basic conditions.

Reaction Scheme:

(C₆H₄Cl)₂CHCN + 2 H₂O → (C₆H₄Cl)₂CHCOOH + NH₃

Experimental Protocol: Acid-Catalyzed Hydrolysis

-

Materials:

-

This compound

-

Concentrated sulfuric acid or hydrochloric acid

-

Water

-

Dioxane or acetic acid (as a co-solvent)

-

Sodium hydroxide solution (for workup)

-

Diethyl ether or ethyl acetate (for extraction)

-

-

Procedure:

-

Dissolve this compound in a mixture of the chosen acid and co-solvent in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

If a precipitate forms, collect it by filtration. If not, neutralize the solution with a sodium hydroxide solution until the pH is approximately 10-12.

-

Wash the aqueous solution with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer with concentrated HCl to precipitate the carboxylic acid product (DDA).

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction provides a pathway to novel amine-containing compounds for potential pharmaceutical applications.

Reaction Scheme:

(C₆H₄Cl)₂CHCN + 4 [H] → (C₆H₄Cl)₂CHCH₂NH₂

Experimental Protocol: Reduction with LiAlH₄

-

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Water

-

Sodium hydroxide solution (15%)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend LiAlH₄ in anhydrous diethyl ether.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of this compound in anhydrous diethyl ether via a dropping funnel.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

-

Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

-

Purify the product by distillation under reduced pressure or by conversion to a hydrochloride salt followed by recrystallization.

-

The methine proton alpha to the nitrile group in this compound is acidic and can be removed by a strong base to form a stabilized carbanion. This nucleophile can then react with an electrophile, such as an alkyl halide, in an α-alkylation reaction.

Reaction Scheme:

-

(C₆H₄Cl)₂CHCN + Base → [(C₆H₄Cl)₂CCN]⁻

-

[(C₆H₄Cl)₂CCN]⁻ + R-X → (C₆H₄Cl)₂C(R)CN + X⁻

Experimental Protocol: α-Alkylation

-

Materials:

-

This compound

-

Sodium hydride (NaH) or lithium diisopropylamide (LDA)

-

Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Saturated ammonium chloride solution

-

Diethyl ether or ethyl acetate

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend sodium hydride in anhydrous DMF.

-

Cool the suspension to 0°C.

-

Slowly add a solution of this compound in anhydrous DMF.

-

Stir the mixture at 0°C for 1 hour to ensure complete deprotonation.

-

Add the alkyl halide dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Cool the reaction to 0°C and quench with a saturated ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

-

Quantitative Data Summary

The following table summarizes typical yields for the reactions described, based on data for analogous compounds. These values should be considered as estimates for this compound.

| Reaction | Substrate | Reagents | Product | Typical Yield (%) |

| Hydrolysis (Acid) | Diarylacetonitrile | H₂SO₄, H₂O | Diarylacetic acid | 80-95 |

| Reduction | Diarylacetonitrile | LiAlH₄, Et₂O | 2,2-Diarylethanamine | 75-90 |

| α-Alkylation | Diarylacetonitrile | NaH, DMF, Alkyl Halide | 2,2-Diaryl-2-alkylacetonitrile | 60-85 |

Visualizations

Caption: Synthetic pathway to and primary reactions of this compound.

Caption: Simplified metabolic pathway of DDT to DDA, highlighting the intermediate role.

References

Methodological & Application

Synthesis of 2,2-bis(4-chlorophenyl)acetonitrile: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a comprehensive, step-by-step protocol for the laboratory synthesis of 2,2-bis(4-chlorophenyl)acetonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Abstract

This compound, also known as DDN, is a diarylacetonitrile derivative. This protocol outlines a two-step synthetic route, commencing with the bromination of 4-chlorophenylacetonitrile to yield α-bromo-(4-chlorophenyl)acetonitrile, followed by a Friedel-Crafts alkylation with chlorobenzene to afford the final product. This method is analogous to the well-established synthesis of diphenylacetonitrile and offers a reliable pathway to the target compound.

Reaction Scheme

Step 1: Bromination of 4-chlorophenylacetonitrile

(4-ClC₆H₄)CH₂CN + Br₂ → (4-ClC₆H₄)CH(Br)CN + HBr

Step 2: Friedel-Crafts Alkylation

(4-ClC₆H₄)CH(Br)CN + C₆H₅Cl + AlCl₃ → (4-ClC₆H₄)₂CHCN + HBr + AlCl₃

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Reactant/Product | Molar Mass ( g/mol ) | Moles (approx.) | Mass/Volume | Purity | Yield (%) |

| Step 1: α-bromo-(4-chlorophenyl)acetonitrile Synthesis | |||||

| 4-chlorophenylacetonitrile | 151.59 | 1.0 | 151.6 g | ≥98% | - |

| Bromine | 159.81 | 1.1 | 175.8 g (56.4 mL) | ≥99.5% | - |

| α-bromo-(4-chlorophenyl)acetonitrile | 230.49 | - | - | Crude | ~90% (estimated) |

| Step 2: this compound Synthesis | |||||

| α-bromo-(4-chlorophenyl)acetonitrile | 230.49 | 1.0 | (from Step 1) | Crude | - |

| Chlorobenzene | 112.56 | 5.0 | 562.8 g (511 mL) | ≥99% | - |

| Anhydrous Aluminum Chloride | 133.34 | 1.1 | 146.7 g | ≥99% | - |

| This compound | 262.13 | - | - | Purified | 70-80% (estimated) |

Experimental Protocols

Safety Precautions: This synthesis involves hazardous materials. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Bromine is highly corrosive and toxic; handle with extreme care.

Step 1: Synthesis of α-bromo-(4-chlorophenyl)acetonitrile

-

Apparatus Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. The outlet of the condenser should be connected to a gas trap to neutralize the evolving hydrogen bromide gas.

-

Reaction Initiation: Charge the flask with 151.6 g (1.0 mol) of 4-chlorophenylacetonitrile.

-

Bromination: Heat the flask to 60-70°C with stirring. Slowly add 175.8 g (1.1 mol) of bromine from the dropping funnel over a period of 1-2 hours. The reaction is exothermic and will generate HBr gas. Maintain the temperature between 70-80°C during the addition.

-

Reaction Completion: After the addition is complete, continue to stir the mixture at 80°C for an additional hour until the evolution of HBr ceases.

-

Work-up: Cool the reaction mixture to room temperature. The crude α-bromo-(4-chlorophenyl)acetonitrile is used directly in the next step without further purification.

Step 2: Synthesis of this compound

-

Apparatus Setup: Assemble a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.

-

Friedel-Crafts Reaction: Charge the flask with 511 mL (5.0 mol) of dry chlorobenzene and 146.7 g (1.1 mol) of anhydrous aluminum chloride.

-

Addition of Brominated Intermediate: Heat the mixture to 60°C with vigorous stirring. Add the crude α-bromo-(4-chlorophenyl)acetonitrile from Step 1 dropwise from the dropping funnel over a period of 2 hours. The reaction is exothermic and will generate HBr gas. Maintain the temperature at 60-70°C.

-

Reaction Completion: After the addition is complete, heat the reaction mixture to 80-90°C and stir for an additional 2 hours.

-

Quenching: Cool the reaction mixture in an ice bath and slowly pour it into a mixture of 500 g of crushed ice and 100 mL of concentrated hydrochloric acid with stirring.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with 100 mL portions of chlorobenzene. Combine the organic layers.

-

Washing: Wash the combined organic layers with 200 mL of water, followed by 200 mL of 5% sodium bicarbonate solution, and finally with 200 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter and remove the excess chlorobenzene by distillation under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield this compound as a crystalline solid.

Visualizations

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols for 2,2-bis(4-chlorophenyl)acetonitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the medicinal chemistry applications of 2,2-bis(4-chlorophenyl)acetonitrile is limited in publicly available literature. The following application notes and protocols are based on the known activities of structurally related compounds, including the parent scaffold, diphenylacetonitrile, and its derivatives. These notes are intended to provide a foundational framework for initiating research into the potential therapeutic applications of this compound.

Introduction

This compound is a halogenated derivative of diphenylacetonitrile. The diphenylacetonitrile scaffold is a key pharmacophore in a variety of centrally acting agents, and the introduction of chlorine atoms can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. The structural similarity of this compound to known bioactive molecules suggests its potential as a lead compound for the development of novel therapeutics. This document outlines potential applications, synthetic methods, and protocols for the biological evaluation of this compound.

Potential Therapeutic Applications

Based on the known biological activities of analogous compounds, this compound may be investigated for the following applications:

-

Analgesics: The parent compound, diphenylacetonitrile, is a precursor in the synthesis of several opioid analgesics. It is plausible that this compound could serve as a scaffold for novel analgesics with altered potency, selectivity, or metabolic stability.

-

Anthelmintic Agents: A closely related compound, 2-(4-amino-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile, has been patented as a key intermediate in the synthesis of a broad-spectrum anthelmintic drug.[1] This suggests that the bis(4-chlorophenyl)acetonitrile moiety may be a valuable pharmacophore for targeting helminths.

-

Anticancer Agents: Numerous studies have demonstrated the cytotoxic effects of compounds containing chloro and phenylacetonitrile functionalities against various cancer cell lines. The presence of two chlorophenyl groups in this compound makes it a candidate for investigation as a potential anticancer agent.

Synthesis Protocol

The following is a generalized protocol for the synthesis of this compound, adapted from a known procedure for the preparation of ring-substituted diphenylacetoacetonitriles.[2]

Reaction: Condensation of 4-chlorophenylacetonitrile with 4-chlorobenzyl halide.

Materials:

-

4-chlorophenylacetonitrile

-

4-chlorobenzyl chloride (or bromide)

-

Sodium ethoxide

-

Absolute ethanol

-

Hydrochloric acid (10%)

-

Ether (or other suitable organic solvent)

-

Anhydrous sodium sulfate

-

Methanol (for recrystallization)

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol in a three-necked flask equipped with a stirrer, condenser, and dropping funnel.

-

While refluxing the sodium ethoxide solution with stirring, add a mixture of 4-chlorophenylacetonitrile and 4-chlorobenzyl chloride dropwise over a period of 1 hour.

-

Continue refluxing the solution for an additional 3 hours.

-

After cooling, pour the reaction mixture into cold water.

-

Extract the aqueous alkaline mixture three times with ether. Discard the ether extracts.

-

Acidify the aqueous solution with cold 10% hydrochloric acid.

-

Extract the acidified solution three times with ether.

-

Wash the combined ether extracts with water, 10% sodium bicarbonate solution, and again with water.

-

Dry the organic phase with anhydrous sodium sulfate, filter, and remove the ether by distillation.

-

The crude this compound can be purified by recrystallization from methanol or aqueous methanol.

Diagram of Synthetic Workflow:

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure to assess the cytotoxic activity of this compound against human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2, A-549)

-

Normal human cell line (e.g., BJ-1) for selectivity index determination

-

Complete growth medium (specific to each cell line)

-

This compound (dissolved in DMSO)

-

Doxorubicin (positive control)

-

DMSO (vehicle control)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 1 x 10^4 to 2 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include wells for a positive control (Doxorubicin) and a vehicle control (DMSO).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Cytotoxicity of Structurally Related Compounds against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Dichlorophenylacrylonitrile derivative | MCF-7 | 0.127 ± 0.04 | [3] |

| Dichlorophenylacrylonitrile derivative | MDAMB468 | 0.01 - 0.206 | [3] |

| 2-phenylacrylonitrile derivative | HCT116 | 0.0059 | [4] |

| 2-phenylacrylonitrile derivative | BEL-7402 | 0.0078 | [4] |

Note: This table provides context for the potential cytotoxic activity of chlorinated phenylacetonitrile derivatives and is not data for this compound itself.

In Vitro Anthelmintic Activity Assay

This protocol provides a basic method for screening the anthelmintic activity of this compound using adult earthworms (Pheretima posthuma), a common model organism.

Materials:

-

Adult Indian earthworms (Pheretima posthuma)

-

This compound (dissolved in a suitable solvent like DMSO and diluted with saline)

-

Albendazole (positive control)

-

Normal saline (vehicle control)

-

Petri dishes

-

Timer

Procedure:

-

Wash the earthworms with normal saline to remove any fecal matter.

-

Place individual earthworms in separate Petri dishes containing 25 mL of the test solution at different concentrations (e.g., 10, 25, 50 mg/mL).

-

Include Petri dishes with a standard drug (Albendazole) and a vehicle control (normal saline with the same concentration of DMSO as the test solutions).

-

Observe the earthworms and record the time taken for paralysis (no movement when shaken vigorously) and death (no movement when dipped in warm water at 50°C).

-

Compare the results with the positive and negative controls.

Signaling Pathways and Logical Relationships

Diagram of a Hypothetical Drug Discovery Workflow:

Caption: A logical workflow for the discovery and development of a novel compound.

Diagram of Structure-Activity Relationship (SAR) Concept:

Caption: The concept of how structural modifications can impact biological activity.

Conclusion

While direct experimental evidence for the medicinal applications of this compound is currently scarce, its structural relationship to known bioactive compounds provides a strong rationale for its investigation. The protocols and data presented here, derived from analogous compounds, offer a starting point for researchers to explore its potential as a novel therapeutic agent in areas such as analgesia, anthelmintic therapy, and oncology. Further research is warranted to synthesize, characterize, and biologically evaluate this compound to elucidate its true therapeutic potential.

References

- 1. CN103172537A - Preparation of 2-(4-amino-chlorine5-methylphenyl)-2-(4-chlorphenyl)acetonitrile by using one-pot method - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Role of 2,2-bis(4-chlorophenyl)acetonitrile and Related Compounds in Pesticide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-bis(4-chlorophenyl)acetonitrile, also known as DDN, is a derivative of the well-known insecticide DDT. While scientific literature points to DDN primarily as a metabolite or degradation product of DDT, its direct application as a starting intermediate in the synthesis of commercial pesticides is not well-documented.[1] In contrast, the structurally related compound, 4-chlorophenylacetonitrile, is a significant intermediate in the production of several key pesticides, particularly within the pyrethroid class of insecticides.[2][3]

This document provides a detailed overview of the chemistry surrounding these compounds. It will first explore the context of DDN in the degradation pathway of DDT. Subsequently, it will provide comprehensive application notes and experimental protocols for the synthesis of the commercially relevant intermediate, 4-chlorophenylacetonitrile, and its subsequent conversion to key pesticide precursors. Finally, the synthesis of DDT is also presented to provide a complete picture of the chemical landscape.

This compound (DDN) in the Context of DDT Metabolism

This compound (DDN) has been identified as a transformation product of DDT in environmental and biological systems. For instance, it has been found in anaerobically digested sewage sludge and lake sediment, indicating its formation from DDT under anaerobic conditions.[1] The primary urinary metabolite of DDT in humans is 2,2-bis(4-chlorophenyl)acetic acid (DDA), further highlighting the metabolic breakdown of the parent insecticide into related structures.[4]

The following diagram illustrates the degradation pathway of DDT, which can lead to the formation of compounds like DDN.

Caption: Metabolic and environmental degradation pathways of DDT.

Application: 4-Chlorophenylacetonitrile as a Pesticide Intermediate

4-Chlorophenylacetonitrile is a key building block in the synthesis of pyrethroid insecticides, such as fenvalerate and deltamethrin.[2][3] It serves as a precursor to 2-(4-chlorophenyl)-3-methylbutyric acid, a crucial component of these insecticides.[2]

Synthesis of 4-Chlorophenylacetonitrile

The synthesis of 4-chlorophenylacetonitrile is typically achieved through the reaction of 4-chlorobenzyl chloride with a cyanide salt.

Reaction Scheme:

Caption: Synthesis of 4-Chlorophenylacetonitrile.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Reactants | ||

| 4-Chlorobenzyl Chloride | 50 g | [5] |

| Sodium Cyanide | 19.3 g | [5] |

| Potassium Iodide (catalyst) | 7.2 g | [5] |

| Acetone (solvent) | 250 mL | [5] |

| Reaction Conditions | ||

| Temperature | Reflux | [5] |

| Reaction Time | 24 hours | [5] |

| Product | ||

| Yield | 44 g (crude) | [5] |

Experimental Protocol:

This protocol is adapted from a known synthesis of p-chlorophenyl acetonitrile.[5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 50 g of 4-chlorobenzyl chloride, 19.3 g of sodium cyanide, and 7.2 g of potassium iodide.

-

Solvent Addition: Add 250 mL of dry acetone to the flask.

-

Reaction: Heat the mixture to reflux and maintain vigorous stirring for 24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the solid salts and wash them with acetone. Caution: The salts contain unreacted cyanide and must be quenched with an oxidant like bleach before disposal.

-

Distill the acetone from the filtrate.

-

Wash the residue with 150 mL of water and a solution of 15 g of sodium metabisulfite in water to remove colored impurities.

-

Separate the lower organic layer.

-

Wash the organic layer again with 100 mL of distilled water.

-

-

Purification: The crude product can be further purified by crystallization from the melt at a controlled temperature (around 18°C) to yield large, pure crystals.[5]

Application: Synthesis of DDT

DDT (1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane) is synthesized via the condensation of chloral (or chloral hydrate) with chlorobenzene in the presence of a strong acid catalyst, typically oleum (fuming sulfuric acid) or chlorsulfonic acid.[6][7]

Reaction Scheme:

Caption: Synthesis of DDT.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Reactants | ||

| Chloral Hydrate | 1.42 parts by weight | [7] |

| Chlorobenzene | 2 molar equivalents | [7] |

| Chlorsulfonic Acid | 1 part by weight | [7] |

| Reaction Conditions | ||

| Temperature | 10-20 °C | [7] |

| Reaction Time | 5.5 hours after addition | [7] |

Experimental Protocol:

This protocol is based on a patented method for DDT production.[7]

-

Reaction Setup: In a reaction vessel equipped for cooling and stirring, add 1.42 parts by weight of chloral hydrate.

-

Reactant Addition: Add 2 molar equivalents of chlorobenzene to the chloral hydrate.

-

Catalyst Addition: While maintaining the temperature between 10-20°C, slowly add 1 part by weight of chlorsulfonic acid dropwise over a period of 30 minutes with agitation.

-

Reaction: After the addition of chlorsulfonic acid is complete, continue stirring for an additional 5.5 hours at 10-20°C.

-

Work-up: The patent describes washing the product, which would involve neutralizing the acid and separating the organic layer containing DDT. Further purification would be necessary to isolate the desired p,p'-isomer from other isomers and byproducts.[6][7]

Conclusion

While this compound (DDN) is of scientific interest as a metabolite of DDT, its direct role as a synthetic intermediate for commercial pesticides is not established. In contrast, 4-chlorophenylacetonitrile is a versatile and important precursor in the synthesis of modern pyrethroid insecticides. The protocols and data presented here provide a practical guide for researchers and professionals working in the field of pesticide synthesis and development, highlighting the established synthetic routes for key intermediates and the final products. Understanding the chemistry of both the degradation products like DDN and the synthetic precursors is crucial for the development of effective and environmentally conscious crop protection agents.

References

- 1. scilit.com [scilit.com]

- 2. 4-Chlorophenylacetonitrile - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. 2,2-bis(4-Chlorophenyl)acetic acid (DDA), a water-soluble urine biomarker of DDT metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. DDT - Wikipedia [en.wikipedia.org]

- 7. US2500961A - Method of production of ddt - Google Patents [patents.google.com]

Application Note: HPLC Method for the Analysis of 2,2-bis(4-chlorophenyl)acetonitrile

Introduction